molecular formula C13H13ClN4 B14917860 6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine

6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine

Cat. No.: B14917860
M. Wt: 260.72 g/mol
InChI Key: GAHWHLIVMWNYLW-UHFFFAOYSA-N
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Description

6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 6th position of the pyrimidine ring and an indene moiety attached to the N4 position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Attachment of the Indene Moiety: The indene moiety can be introduced through a nucleophilic substitution reaction using an indene derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, or other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the indene or pyrimidine moieties.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The chloro group and indene moiety contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N4-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine: Characterized by the presence of a chloro group and an indene moiety.

    This compound analogs: Compounds with similar structures but different substituents on the pyrimidine or indene rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the chloro group and the indene moiety enhances its potential as a versatile compound in medicinal and industrial applications.

Properties

Molecular Formula

C13H13ClN4

Molecular Weight

260.72 g/mol

IUPAC Name

6-chloro-4-N-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C13H13ClN4/c14-11-7-12(18-13(15)17-11)16-10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H3,15,16,17,18)

InChI Key

GAHWHLIVMWNYLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC3=CC(=NC(=N3)N)Cl

Origin of Product

United States

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